molecular formula C19H20O4 B14320933 4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate CAS No. 106598-65-6

4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate

Cat. No.: B14320933
CAS No.: 106598-65-6
M. Wt: 312.4 g/mol
InChI Key: WAMUVROGCNETSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a benzene ring substituted with two carboxylate groups. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate typically involves the esterification of 4-tert-butylphenol with methyl benzene-1,4-dicarboxylate. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Scientific Research Applications

4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of sigma complexes, which subsequently undergo further transformations to yield substituted products.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A precursor in the synthesis of 4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate.

    4-tert-Butylbenzoic acid: Shares the tert-butyl group and aromatic ring but differs in functional groups.

    4-tert-Butylbenzaldehyde: Contains a tert-butyl group and an aldehyde functional group on the aromatic ring.

Uniqueness

This compound is unique due to its combination of ester functional groups and the tert-butyl-substituted aromatic ring. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

106598-65-6

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

4-O-(4-tert-butylphenyl) 1-O-methyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H20O4/c1-19(2,3)15-9-11-16(12-10-15)23-18(21)14-7-5-13(6-8-14)17(20)22-4/h5-12H,1-4H3

InChI Key

WAMUVROGCNETSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.